Frangulin A Frangulin A Frangulin A is an anthraquinone.
Frangulin A is a natural product found in Rhamnus formosana and Rhamnus procumbens with data available.
Brand Name: Vulcanchem
CAS No.: 521-62-0
VCID: VC21348058
InChI: InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3
SMILES: CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O
Molecular Formula: C21H20O9
Molecular Weight: 416.4 g/mol

Frangulin A

CAS No.: 521-62-0

Cat. No.: VC21348058

Molecular Formula: C21H20O9

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Frangulin A - 521-62-0

CAS No. 521-62-0
Molecular Formula C21H20O9
Molecular Weight 416.4 g/mol
IUPAC Name 1,8-dihydroxy-3-methyl-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyanthracene-9,10-dione
Standard InChI InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3
Standard InChI Key DTTVUKLWJFJOHO-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O
SMILES CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O
Melting Point 228 °C

Chemical Identity and Structural Characteristics

Frangulin A is classified as an anthraquinone glycoside, featuring an anthraquinone core structure with a rhamnose sugar moiety . This compound is identified by the CAS registry number 521-62-0 and is known by several synonyms including Franguloside, Rhamnoxanthin, and Emodin L-rhamnoside . The chemical formula of Frangulin A is C21H20O9 with a molecular weight of approximately 416.38-416.4 g/mol .

The IUPAC name for Frangulin A is 1,8-dihydroxy-3-methyl-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione . Structurally, it consists of an anthracene backbone with hydroxyl groups at positions 1 and 8, a methyl group at position 3, and a rhamnose sugar attached through a glycosidic bond at position 6 . The compound also features ketone groups at positions 9 and 10, characteristic of the anthraquinone class .

Canonical SMILES Representation

The canonical SMILES notation for Frangulin A is:
C[C@H]1OC@@HC@HC@H[C@H]1O

This representation encodes the three-dimensional structure of the molecule, including the specific stereochemistry of the rhamnose sugar component.

Physical and Chemical Properties

Frangulin A exhibits distinct physical and chemical properties that influence its behavior in various environments and its potential interactions with biological systems. These properties are summarized in the comprehensive table below:

PropertyValueReference
Molecular FormulaC21H20O9
Molecular Weight416.38-416.4 g/mol
Physical StatePowder
Melting Point230°C
Boiling Point744.3±60.0°C (Predicted)
Density1.597±0.06 g/cm³ (20°C, 760 Torr)
SolubilitySlightly soluble in ethanol and methanol; Sparingly soluble in water
pKa6.00±0.20 (Predicted)
LogP4.340 (estimated)
Storage Conditions2-8°C (refrigerated) or -20°C

The limited solubility of Frangulin A in common solvents presents challenges for its extraction and purification from natural sources . The relatively high LogP value suggests significant lipophilicity, which may influence its ability to cross biological membranes . For laboratory work, proper storage under refrigerated conditions is recommended to maintain stability .

Natural Sources and Distribution

Frangulin A has been identified in multiple plant species, with the most documented occurrences in members of the Rhamnaceae family. The primary natural sources include:

Documented Plant Sources

Frangulin A has been reported in the following plant species:

  • Rhamnus formosana - This species has been documented to contain Frangulin A as one of its secondary metabolites .

  • Rhamnus procumbens - This plant has been extensively studied for its anthraquinone content, with Frangulin A being one of the identified compounds .

  • Frangula alnus (alder buckthorn) - Particularly concentrated in the bark, Frangulin A is among the bioactive constituents of this traditional medicinal plant .

The concentration of Frangulin A varies depending on factors including the plant part examined, geographical location, growth conditions, harvest time, and extraction methods. The compound typically coexists with other structurally related anthraquinones and their glycosides in these plant materials.

Extraction and Analysis

The isolation of Frangulin A from natural sources involves several steps and analytical considerations:

Extraction Methods

Due to its limited solubility properties, specialized approaches are needed for efficient extraction of Frangulin A from plant materials. Typical extraction protocols involve:

  • Initial extraction using polar organic solvents such as methanol or ethanol, where Frangulin A is slightly soluble .

  • Subsequent purification through chromatographic techniques, including column chromatography, high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC).

Analytical Standards

Biochemical Properties and Biological Activity

While the available search results provide limited detailed information on the specific biochemical activities of Frangulin A, some insights can be derived from its structural characteristics and chemical class.

Structure-Activity Relationships

As an anthraquinone glycoside, Frangulin A shares structural features with other bioactive compounds in this class. The anthraquinone core is associated with various biological activities, while the attached rhamnose sugar moiety influences the compound's solubility, bioavailability, and target interactions.

The presence of hydroxyl groups at positions 1 and 8 of the anthraquinone structure suggests potential antioxidant properties, as these functional groups can participate in hydrogen donation reactions typical of phenolic antioxidants.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator